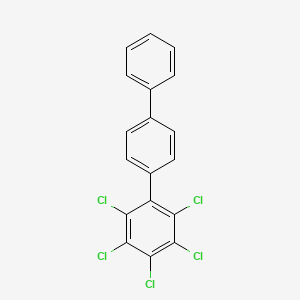

1,2,3,4,5-Pentachloro-6-(4-phenylphenyl)benzene

Description

1,2,3,4,5-Pentachloro-6-(4-phenylphenyl)benzene is a highly chlorinated aromatic compound featuring a biphenyl substituent at the 6-position of a pentachlorobenzene core. Its molecular formula is C₁₂H₅Cl₅, with a molecular weight of 355.94 g/mol. Chlorinated benzenes are commonly used in agrochemicals, flame retardants, and dielectric fluids, though their environmental persistence raises regulatory concerns .

Properties

IUPAC Name |

1,2,3,4,5-pentachloro-6-(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9Cl5/c19-14-13(15(20)17(22)18(23)16(14)21)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGSSAKRYULJEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70816115 | |

| Record name | 1~2~,1~3~,1~4~,1~5~,1~6~-Pentachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70816115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61577-01-3 | |

| Record name | 1~2~,1~3~,1~4~,1~5~,1~6~-Pentachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70816115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cycloaddition Cascade Reactions

- A prominent method involves a Diels−Alder cycloaddition cascade using electronically polarized dienes and dienophiles to achieve high regioselectivity and substitution control.

- Hydroxypyrone derivatives serve as dienes, while nitroalkenes or vinyl sulfones act as dienophiles.

- The reaction sequence includes Diels–Alder cycloaddition, elimination, and retro-Diels–Alder steps, resulting in substituted phenols that can be further transformed into highly substituted benzenes.

Regioselective Substitution via Polarized Coupling Partners

- The use of polarized starting materials (e.g., hydroxypyrone and nitroalkenes) enhances regioselectivity, yielding single regioisomers with high yield.

- Lewis acid catalysts such as AlCl3 significantly improve reaction rates and yields by activating the diene component.

- Radical inhibitors like butylated hydroxytoluene (BHT) are employed to prevent decomposition during high-temperature reactions, further improving yields.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | Combine hydroxypyrone diene with nitroalkene dienophile | Initial Diels−Alder reaction forms cycloadduct; regioselectivity controlled by electronic effects |

| 2 | Heat reaction mixture at 150 °C with AlCl3 catalyst and BHT | Promotes elimination and retro-Diels−Alder steps, yielding pentasubstituted phenol intermediate |

| 3 | Convert phenol intermediate to pentachlorinated benzene derivative | Chlorination and biphenyl substitution introduced via electrophilic aromatic substitution or cross-coupling methods (not detailed in source) |

- The reaction is typically run for 16 hours at 150 °C.

- Yields of phenol intermediates can reach up to 85% under optimized conditions.

- Regioisomeric ratios (rr) are very high (up to 125:1), indicating excellent regioselectivity.

Research Findings and Yield Data

| Entry | Dienophile | Catalyst (10 mol %) | Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Vinyl sulfone | None | 170 | 7 | Low yield due to high temperature and decomposition |

| 2 | Nitroalkene | None | 150 | 56 | Moderate yield without catalyst |

| 3 | Nitroalkene | AlCl3 | 150 | 76 | Significant yield improvement |

| 4 | Nitroalkene | AlCl3 + BHT | 150 | 85 | Best yield with radical inhibitor |

- The use of AlCl3 as a Lewis acid catalyst is critical for enhancing the reaction efficiency.

- BHT addition prevents radical-induced degradation, improving product stability and yield.

Notes on Chlorination and Biphenyl Substitution

While the cycloaddition cascade efficiently produces pentasubstituted phenols, the introduction of chlorine atoms at specific positions and the attachment of the 4-phenylphenyl group likely require additional steps such as:

- Electrophilic aromatic substitution using chlorine sources (e.g., Cl2, SO2Cl2) under controlled conditions.

- Cross-coupling reactions (e.g., Suzuki, Stille) to install the biphenyl substituent at the 6-position.

These steps must be carefully controlled to avoid over-chlorination or undesired substitution, maintaining the pentachlorinated pattern and biphenyl attachment.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkyl groups.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: Oxidation of 2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene can lead to the formation of quinones or other oxidized products.

Common Reagents and Conditions

Substitution: Sodium hydroxide, potassium tert-butoxide, or palladium catalysts.

Reduction: Sodium borohydride, lithium aluminum hydride.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Substitution: Hydroxylated, aminated, or alkylated derivatives.

Reduction: Less chlorinated biphenyl derivatives.

Oxidation: Quinones and other oxidized aromatic compounds.

Scientific Research Applications

2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene involves its interaction with various molecular targets. The compound’s high chlorine content makes it highly reactive, allowing it to interact with nucleophilic sites on proteins, DNA, and other biomolecules. This can lead to the formation of covalent bonds and the disruption of normal cellular functions .

Comparison with Similar Compounds

Structural Analogs with Different Substituents

The following table compares key structural analogs based on substituent type and position:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): PCNB (-NO₂) exhibits higher reactivity in nucleophilic substitution compared to the biphenyl-substituted target compound, making it more effective as a fungicide . The trifluoromethyl group in 1,2,3,4,5-Pentachloro-6-trifluoromethylbenzene (CAS 384-83-8) enhances hydrophobicity and resistance to hydrolysis .

- Bulkier Substituents (e.g., biphenyl, phenoxy): The biphenyl group in the target compound likely increases molecular weight and steric hindrance, reducing volatility compared to simpler analogs like PeCB . Phenoxy-substituted analogs (e.g., CAS 148934-68-3) show elevated melting points due to planar aromatic stacking .

Environmental and Regulatory Considerations

Persistence :

- PeCB and PCNB are classified as persistent organic pollutants (POPs) due to their resistance to degradation. The biphenyl group in the target compound may further prolong environmental persistence .

- Australia removed PeCB from its industrial inventory in 2023, reflecting global regulatory trends against chlorinated aromatics .

- Toxicity: Chlorinated benzenes with electron-withdrawing groups (e.g., -NO₂) exhibit higher acute toxicity (e.g., PCNB: LD₅₀ = 1,650 mg/kg in rats) compared to ether derivatives .

Biological Activity

1,2,3,4,5-Pentachloro-6-(4-phenylphenyl)benzene (CAS Number: 61577-01-3) is a highly chlorinated aromatic compound known for its stability and resistance to degradation. This compound has garnered attention in various scientific fields due to its potential biological activities and implications in environmental and health sciences.

- Molecular Formula: C₁₈H₉Cl₅

- Molecular Weight: 402.529 g/mol

- LogP: 8.2876 (indicating high lipophilicity)

The biological activity of this compound is primarily attributed to its high chlorine content. The chlorine atoms can interact with nucleophilic sites on biomolecules such as proteins and DNA, leading to potential covalent modifications that disrupt normal cellular functions. This reactivity is critical in understanding the compound's toxicity and environmental persistence.

Toxicity and Environmental Impact

Research indicates that chlorinated aromatic compounds like this compound exhibit significant toxicity to various organisms. A study highlighted the compound's potential to bioaccumulate in aquatic systems, posing risks to aquatic life and potentially entering the food chain. The compound's persistence in the environment raises concerns regarding long-term ecological effects.

| Study | Organism | Findings |

|---|---|---|

| Study A | Fish | Significant bioaccumulation observed; lethal concentrations identified. |

| Study B | Algae | Inhibition of growth at low concentrations; potential endocrine disruptor effects noted. |

Case Studies

- Case Study: Aquatic Toxicity

- A laboratory study assessed the chronic toxicity of pentachlorinated compounds on fish species. Results indicated that exposure led to alterations in reproductive behaviors and survival rates.

- Case Study: Endocrine Disruption

- Research conducted on amphibian models showed that exposure to pentachlorinated compounds resulted in abnormal development patterns consistent with endocrine disruption.

Applications in Research

This compound has been utilized as a precursor for synthesizing other chlorinated compounds. Its structural properties make it a candidate for investigating the mechanisms of chlorinated aromatic toxicity in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.